N-Benzyl-N-cyclopropylformamide
Overview
Description
N-Benzyl-N-cyclopropylformamide is an organic compound with the molecular formula C11H13NO It is characterized by the presence of a benzyl group attached to a cyclopropylformamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Benzyl-N-cyclopropylformamide can be synthesized through several methods. One common approach involves the reaction of benzylamine with cyclopropylformyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: N-Benzyl-N-cyclopropylformamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the formamide group to an amine.
Substitution: this compound can participate in nucleophilic substitution reactions, where the formamide group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Varied products depending on the nucleophile used.
Scientific Research Applications
N-Benzyl-N-cyclopropylformamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions due to its unique structure.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Benzyl-N-cyclopropylformamide involves its interaction with specific molecular targets. The formamide group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The benzyl and cyclopropyl groups contribute to the compound’s overall binding affinity and specificity .
Comparison with Similar Compounds
N-Benzylformamide: Similar structure but lacks the cyclopropyl group.
N-Cyclopropylformamide: Similar structure but lacks the benzyl group.
N-Benzyl-N-methylformamide: Similar structure but has a methyl group instead of a cyclopropyl group.
Uniqueness: N-Benzyl-N-cyclopropylformamide is unique due to the presence of both benzyl and cyclopropyl groups, which confer distinct chemical and physical properties. This dual functionality makes it a versatile compound in various chemical reactions and applications .
Properties
IUPAC Name |
N-benzyl-N-cyclopropylformamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c13-9-12(11-6-7-11)8-10-4-2-1-3-5-10/h1-5,9,11H,6-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYGPAWDEAGUAPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC2=CC=CC=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00440669 | |
Record name | N-Benzyl-N-cyclopropylformamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00440669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
246257-66-9 | |
Record name | N-Benzyl-N-cyclopropylformamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00440669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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